molecular formula C17H38ClNO2 B10853975 (2S,3R)-2-aminoheptadecane-1,3-diol;hydrochloride

(2S,3R)-2-aminoheptadecane-1,3-diol;hydrochloride

Cat. No.: B10853975
M. Wt: 323.9 g/mol
InChI Key: GJGQRCHDXLYMRD-MCJVGQIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphinganine (d17:0) (hydrochloride), also known as D-erythro-sphinganine, is a synthetic bioactive sphingolipid. It is a derivative of sphingosine and is involved in the sphingolipid biosynthesis pathway. Sphinganine acts as a precursor for ceramide and has the ability to inhibit the activity of protein kinase C. It is also known to block cholesterol transport in Niemann-Pick Type C disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphinganine (d17:0) is synthesized through the decarboxylating condensation of serine with palmitoyl-CoA, yielding a keto intermediate (2-oxosphinganine), which is then reduced by NADPH to form sphinganine . The reaction conditions typically involve the use of specific enzymes and cofactors to facilitate the conversion.

Industrial Production Methods

Industrial production of sphinganine (d17:0) involves large-scale synthesis using similar biochemical pathways. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sphinganine (d17:0) undergoes various chemical reactions, including:

    Oxidation: Sphinganine can be oxidized to form sphingosine.

    Reduction: The keto intermediate (2-oxosphinganine) is reduced to form sphinganine.

    Substitution: Sphinganine can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: NADPH is commonly used as a reducing agent in the biochemical synthesis of sphinganine.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

Mechanism of Action

Sphinganine (d17:0) exerts its effects by acting as a precursor for ceramide in the sphingolipid biosynthesis pathway. It inhibits the activity of protein kinase C, which plays a role in various cellular processes. The accumulation of sphinganine enables fumonisin B1 to stimulate apoptosis. Additionally, sphinganine has the ability to block cholesterol transport in Niemann-Pick Type C disease .

Comparison with Similar Compounds

Similar Compounds

    Sphingosine: Similar to sphinganine but contains a double bond.

    Ceramide: A product formed from sphinganine, involved in cell signaling and apoptosis.

    Dihydroceramide: Formed from the acylation of sphinganine, a precursor to ceramide.

Uniqueness

Sphinganine (d17:0) is unique due to its lack of a double bond, distinguishing it from sphingosine. Its ability to inhibit protein kinase C and block cholesterol transport makes it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C17H38ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

(2S,3R)-2-aminoheptadecane-1,3-diol;hydrochloride

InChI

InChI=1S/C17H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19;/h16-17,19-20H,2-15,18H2,1H3;1H/t16-,17+;/m0./s1

InChI Key

GJGQRCHDXLYMRD-MCJVGQIASA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O.Cl

Canonical SMILES

CCCCCCCCCCCCCCC(C(CO)N)O.Cl

Origin of Product

United States

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